molecular formula C16H10BrClN2OS B14663729 3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone CAS No. 40747-64-6

3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone

Cat. No.: B14663729
CAS No.: 40747-64-6
M. Wt: 393.7 g/mol
InChI Key: XIWMWFXIKLITMH-ZROIWOOFSA-N
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Description

3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, chlorine, and sulfur atoms, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-chlorobenzylidene thiosemicarbazide under acidic conditions to form the intermediate. This intermediate is then cyclized to produce the final imidazolidinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinone derivatives with different functional groups replacing the halogens.

Scientific Research Applications

3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-((2-bromophenyl)methylene)-2-thioxo-4-imidazolidinone
  • 3-(4-Fluorophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone
  • 3-(4-Methylphenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone

Uniqueness

3-(4-Bromophenyl)-5-((2-chlorophenyl)methylene)-2-thioxo-4-imidazolidinone stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the thioxo group and imidazolidinone ring makes it a versatile compound for various applications.

Properties

CAS No.

40747-64-6

Molecular Formula

C16H10BrClN2OS

Molecular Weight

393.7 g/mol

IUPAC Name

(5Z)-3-(4-bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H10BrClN2OS/c17-11-5-7-12(8-6-11)20-15(21)14(19-16(20)22)9-10-3-1-2-4-13(10)18/h1-9H,(H,19,22)/b14-9-

InChI Key

XIWMWFXIKLITMH-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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